molecular formula C10H12ClN3O4 B1382464 tert-butyl N-(2-chloro-3-nitropyridin-4-yl)carbamate CAS No. 1803598-41-5

tert-butyl N-(2-chloro-3-nitropyridin-4-yl)carbamate

Cat. No.: B1382464
CAS No.: 1803598-41-5
M. Wt: 273.67 g/mol
InChI Key: XURVZLVGUCMWRS-UHFFFAOYSA-N
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Description

“tert-butyl N-(2-chloro-3-nitropyridin-4-yl)carbamate” is a chemical compound with the CAS Number: 1803598-41-5 . It has a molecular weight of 273.68 and is typically stored at room temperature . The compound is in the form of a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12ClN3O4/c1-10(2,3)18-9(15)13-6-4-5-12-8(11)7(6)14(16)17/h4-5H,1-3H3,(H,12,13,15) . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical form of “this compound” is a powder . It is stored at room temperature .

Scientific Research Applications

Synthesis and Molecular Applications

  • Synthesis of Natural Product Intermediates : Tert-butyl N-(2-chloro-3-nitropyridin-4-yl)carbamate is an intermediate in the synthesis of natural products like jaspine B, which shows cytotoxic activity against various human carcinoma cell lines. This compound is synthesized from L-Serine through multiple steps including esterification and reduction (Tang et al., 2014).

  • Building Blocks for Novel Compounds : It serves as a building block for creating novel nitrogen-containing scaffolds. This is achieved by condensing N-carbamate α- and β-amino carbonyl derivatives under specific conditions, facilitating access to new molecular structures (Henry et al., 2009).

Organic Synthesis

  • Role in Organic Synthesis : Tert-butyl carbamate derivatives are crucial in organic synthesis, acting as intermediates and reactants for a wide range of compounds. These derivatives are used in various synthetic methodologies, including Pd-catalyzed reactions and directed lithiation processes, offering versatility in chemical synthesis (Smith et al., 2013).

  • Asymmetric Synthesis : These compounds play a significant role in asymmetric synthesis. For instance, their use in enantioselective syntheses has been documented, where they help in setting stereogenic centers, crucial for producing optically active compounds (Ghosh et al., 2017).

Chemical Structure Studies

  • Crystallographic Studies : this compound derivatives have been subjects in crystallographic studies to understand their molecular structure better. These studies offer insights into their non-planar conformation and intermolecular interactions, which are pivotal for their functional applications (Kant et al., 2015).

Applications in Medicinal Chemistry

  • Potential in Drug Discovery : Research into tert-butyl carbamate derivatives has shown their potential in drug discovery, particularly in designing novel protease inhibitors and other biologically active compounds. Their unique molecular structures enable them to interact with biological targets in specific ways, which is critical in the development of new therapeutic agents (Zhao et al., 2017).

Properties

IUPAC Name

tert-butyl N-(2-chloro-3-nitropyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O4/c1-10(2,3)18-9(15)13-6-4-5-12-8(11)7(6)14(16)17/h4-5H,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURVZLVGUCMWRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=NC=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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